molecular formula C18H17FO2 B14336352 Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- CAS No. 104761-67-3

Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)-

Katalognummer: B14336352
CAS-Nummer: 104761-67-3
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: BQTULVPSPPPJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro group and a tetrahydronaphthalenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- can be achieved through several synthetic routes. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate . The ester is then hydrolyzed to convert it back to the free acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield benzylic bromides, while oxidation can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is used in a variety of scientific research applications, including:

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- involves interactions with molecular targets and pathways within biological systems. The fluoro group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 4-fluoro-2-((5,6,7,8-tetrahydro-1-naphthalenyl)methyl)- is unique due to the presence of both a fluoro group and a tetrahydronaphthalenylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

104761-67-3

Molekularformel

C18H17FO2

Molekulargewicht

284.3 g/mol

IUPAC-Name

4-fluoro-2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)benzoic acid

InChI

InChI=1S/C18H17FO2/c19-15-8-9-17(18(20)21)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,20,21)

InChI-Schlüssel

BQTULVPSPPPJJL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC=C2CC3=C(C=CC(=C3)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.